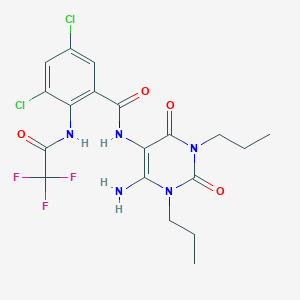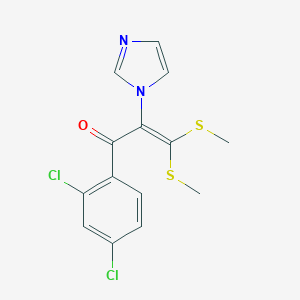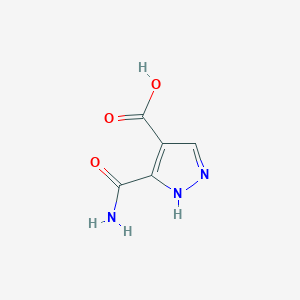
5-carbamoyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-carbamoyl-1H-pyrazole-4-carboxylic acid, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied in detail.
Mécanisme D'action
The mechanism of action of 5-carbamoyl-1H-pyrazole-4-carboxylic acid involves the inhibition of various enzymes and proteins, including bacterial DNA gyrase, fungal chitin synthase, and viral RNA polymerase. 5-carbamoyl-1H-pyrazole-4-carboxylic acid also inhibits the growth of various weeds by affecting their metabolic pathways.
Biochemical and physiological effects:
5-carbamoyl-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of bacterial, fungal, and viral growth. 5-carbamoyl-1H-pyrazole-4-carboxylic acid has also been shown to affect the metabolic pathways of weeds, leading to their growth inhibition. 5-carbamoyl-1H-pyrazole-4-carboxylic acid has been shown to be non-toxic to human cells, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
5-carbamoyl-1H-pyrazole-4-carboxylic acid has several advantages for laboratory experiments, including its ease of synthesis and characterization, its broad-spectrum activity against bacteria, fungi, and viruses, and its non-toxicity to human cells. However, 5-carbamoyl-1H-pyrazole-4-carboxylic acid has some limitations, including its low solubility in water, which can affect its efficacy in certain applications.
Orientations Futures
There are several future directions for the research on 5-carbamoyl-1H-pyrazole-4-carboxylic acid, including the development of new drugs based on 5-carbamoyl-1H-pyrazole-4-carboxylic acid, the optimization of 5-carbamoyl-1H-pyrazole-4-carboxylic acid synthesis methods, and the investigation of the potential use of 5-carbamoyl-1H-pyrazole-4-carboxylic acid as a herbicide. The study of the mechanism of action of 5-carbamoyl-1H-pyrazole-4-carboxylic acid and its effects on different metabolic pathways is also an area of future research. Overall, 5-carbamoyl-1H-pyrazole-4-carboxylic acid has shown great potential in various fields, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
5-carbamoyl-1H-pyrazole-4-carboxylic acid can be synthesized using various methods, including the reaction of 4-chloropyrazole-5-carboxylic acid with hydroxylamine, followed by the reaction with potassium cyanate. Another method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl chloroformate, followed by the reaction with ammonia. The synthesized 5-carbamoyl-1H-pyrazole-4-carboxylic acid has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry.
Applications De Recherche Scientifique
5-carbamoyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. 5-carbamoyl-1H-pyrazole-4-carboxylic acid has been shown to have antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. 5-carbamoyl-1H-pyrazole-4-carboxylic acid has also been studied for its potential use as a herbicide, as it inhibits the growth of various weeds.
Propriétés
Numéro CAS |
145147-06-4 |
|---|---|
Formule moléculaire |
C5H5N3O3 |
Poids moléculaire |
155.11 g/mol |
Nom IUPAC |
5-carbamoyl-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5N3O3/c6-4(9)3-2(5(10)11)1-7-8-3/h1H,(H2,6,9)(H,7,8)(H,10,11) |
Clé InChI |
PWGFXIMOCMRSIM-UHFFFAOYSA-N |
SMILES |
C1=NNC(=C1C(=O)O)C(=O)N |
SMILES canonique |
C1=NNC(=C1C(=O)O)C(=O)N |
Synonymes |
1H-Pyrazole-4-carboxylicacid,3-(aminocarbonyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
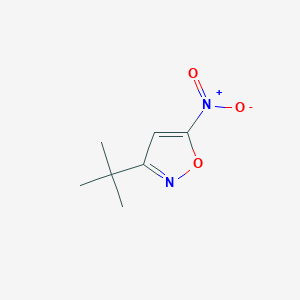
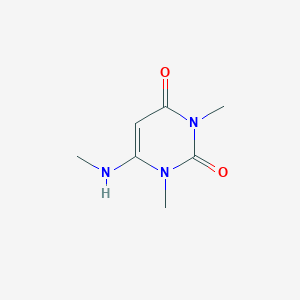

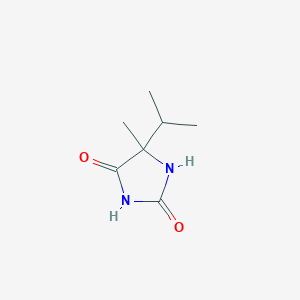



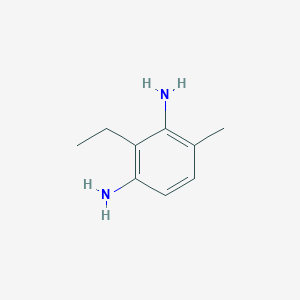
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)

